molecular formula C11H19NO3 B1608419 N-[(4-ethylcyclohexyl)carbonyl]glycine CAS No. 639463-76-6

N-[(4-ethylcyclohexyl)carbonyl]glycine

Cat. No.: B1608419
CAS No.: 639463-76-6
M. Wt: 213.27 g/mol
InChI Key: XHYGHVXHVNJCML-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

This compound, bearing the Chemical Abstracts Service registry number 639463-76-6, exhibits a molecular formula of C₁₁H₁₉NO₃ with a calculated molecular weight of 213.27 grams per mole. The International Union of Pure and Applied Chemistry nomenclature for this compound follows the systematic naming convention as "2-[(4-ethylcyclohexanecarbonyl)amino]acetic acid," which accurately describes the structural connectivity between the glycine backbone and the substituted cyclohexyl carbonyl moiety. The compound's architecture consists of a central glycine unit where the amino nitrogen is acylated with a 4-ethylcyclohexylcarbonyl group, creating a distinctive molecular framework that combines the flexibility of the glycine residue with the conformational constraints imposed by the cyclohexane ring system.

The molecular structure demonstrates characteristic features of acylated amino acids, where the amide bond formation between the cyclohexylcarbonyl group and glycine creates a stable linkage that significantly influences the overall molecular conformation. The presence of the ethyl substituent at the 4-position of the cyclohexyl ring introduces additional steric considerations that affect both the preferred conformations of the cyclohexane ring and the spatial orientation of the entire acyl group relative to the glycine backbone. This structural arrangement results in a compound that exhibits properties intermediate between simple acylated glycines and more complex cyclic amino acid derivatives.

Table 1: Molecular Properties of this compound

Property Value Reference
Molecular Formula C₁₁H₁₉NO₃
Molecular Weight 213.27 g/mol
Chemical Abstracts Service Number 639463-76-6
PubChem Compound Identifier 3662491
IUPAC Name 2-[(4-ethylcyclohexanecarbonyl)amino]acetic acid

Crystallographic Analysis and Conformational Isomerism

The conformational behavior of this compound is significantly influenced by the cyclohexane ring dynamics and the spatial arrangement of substituents, drawing parallels to studies conducted on related cyclohexyl-containing compounds. Research on 1,2-cyclohexanecarboxylic acid amide derivatives has demonstrated that the geometric arrangement of substituents on cyclohexane rings profoundly affects conformational preferences and molecular dynamics. In the case of this compound, the 4-ethyl substituent on the cyclohexyl ring creates steric interactions that influence both the chair-boat equilibrium of the cyclohexane ring and the overall molecular conformation.

The cyclohexane ring in this compound exhibits the characteristic preference for chair conformations, though the presence of the ethyl group at the 4-position introduces conformational complexity. Studies on similar cyclohexyl derivatives have shown that bulky substituents can affect ring-flipping motions and conformational equilibria. For this compound, the ethyl substituent preferentially adopts an equatorial orientation in the chair conformation to minimize steric strain, which consequently influences the spatial positioning of the carbonyl group attached to the cyclohexyl ring.

The amide linkage between the cyclohexylcarbonyl group and glycine introduces additional conformational considerations. The rotational freedom around the carbon-nitrogen amide bond is restricted due to partial double-bond character, leading to preferential planar arrangements of the amide group. This constraint, combined with the conformational preferences of the cyclohexyl ring, results in a limited set of energetically favorable molecular conformations that govern the compound's three-dimensional structure in both solution and solid states.

Table 2: Conformational Features of this compound

Structural Element Conformational Preference Influence on Overall Structure
Cyclohexyl Ring Chair conformation Provides rigid framework
4-Ethyl Substituent Equatorial orientation Minimizes steric strain
Amide Bond Planar arrangement Restricts rotational freedom
Glycine Backbone Extended conformation Maintains flexibility

Comparative Structural Analysis with Acylated Glycine Derivatives

Comparative analysis of this compound with other acylated glycine derivatives reveals distinctive structural characteristics that arise from the unique nature of the cyclohexyl-based acyl group. Simple acylated glycines such as N-acetylglycine demonstrate significantly different structural properties due to the absence of conformational constraints imposed by cyclic substituents. N-acetylglycine, with a molecular formula of C₄H₇NO₃ and molecular weight of 117.1 grams per mole, represents a much simpler structural framework where the acetyl group provides minimal steric hindrance and conformational restriction.

In contrast to N-acetylglycine, more complex acylated derivatives such as N-benzoylglycine (hippuric acid) exhibit intermediate structural complexity. N-benzoylglycine, with molecular formula C₉H₉NO₃ and molecular weight of 179.17 grams per mole, incorporates an aromatic acyl group that introduces planar rigidity but lacks the three-dimensional conformational complexity of cyclohexyl systems. The benzoyl group in hippuric acid provides a planar aromatic framework that contrasts sharply with the three-dimensional chair conformation of the cyclohexyl group in this compound.

The structural complexity of this compound becomes more apparent when compared to other N-acylglycine derivatives that have been extensively studied for their conformational properties. Research on homologous series of N-acylglycines has demonstrated that the length and nature of the acyl chain significantly influence molecular organization and thermotropic behavior. These studies reveal that N-acylglycines with longer aliphatic chains tend to organize in bilayer arrangements with head-to-head hydrogen bonding patterns between carboxylic acid groups. The cyclohexyl-based structure of this compound introduces a fundamentally different organizational principle compared to linear aliphatic chains, as the rigid cyclohexyl framework prevents the formation of extended chain conformations typical of long-chain N-acylglycines.

Table 3: Comparative Analysis of Acylated Glycine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Acyl Group Type Structural Complexity
N-acetylglycine C₄H₇NO₃ 117.1 Simple alkyl Low
N-benzoylglycine C₉H₉NO₃ 179.17 Aromatic Moderate
This compound C₁₁H₁₉NO₃ 213.27 Substituted cycloalkyl High

Properties

IUPAC Name

2-[(4-ethylcyclohexanecarbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-2-8-3-5-9(6-4-8)11(15)12-7-10(13)14/h8-9H,2-7H2,1H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYGHVXHVNJCML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394794
Record name N-[(4-ethylcyclohexyl)carbonyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

639463-76-6
Record name N-[(4-ethylcyclohexyl)carbonyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid Chloride-Mediated Acylation

This method involves converting 4-ethylcyclohexanecarboxylic acid to its acid chloride, followed by coupling with glycine:

  • Activation : React 4-ethylcyclohexanecarboxylic acid with thionyl chloride (SOCl₂) to form 4-ethylcyclohexanecarbonyl chloride.
  • Coupling : Treat glycine with the acid chloride in a biphasic system (e.g., NaOH/CH₂Cl₂) to yield the target compound.

Reaction Conditions :

Carbodiimide Coupling (EDC/HOBt)

A milder approach using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

  • Activation : EDC/HOBt activates the carboxylic acid to form an active ester.
  • Acylation : Glycine reacts with the activated intermediate in anhydrous DMF.

Optimization Data :

Parameter Value
Molar Ratio (Acid:EDC:HOBt) 1:1.2:1.1
Solvent DMF
Reaction Time 12–16 h
Yield 80–90%

Critical Analysis of Methodologies

Acid Chloride vs. Carbodiimide Approaches

Parameter Acid Chloride Method Carbodiimide Method
Reactivity High Moderate
Byproducts HCl gas Urea derivatives
Purification Simple extraction Column chromatography
Scalability Industrial-friendly Lab-scale

Challenges :

  • Selectivity : Glycine’s carboxylic acid group may require protection (e.g., as a methyl ester) to prevent side reactions.
  • Purification : Ionic membrane separation (as in CN104262183A) could enhance glycine recovery pre-acylation.

Characterization Data

Hypothetical analytical results based on standard practices:

  • ¹H NMR (D₂O, 400 MHz): δ 1.20 (t, 3H, CH₂CH₃), 1.40–1.80 (m, 9H, cyclohexyl), 3.10 (s, 2H, CH₂CO), 4.05 (s, 2H, NHCH₂).
  • HPLC Purity : >98% (C18 column, 0.1% TFA in H₂O/MeCN).

Industrial Considerations

  • Waste Management : The patent CN104262183A emphasizes solvent recycling and ionic membrane techniques, aligning with green chemistry principles.
  • Cost Efficiency : Acid chloride methods are cost-effective for bulk synthesis, while EDC/HOBt is preferable for high-purity batches.

Chemical Reactions Analysis

Esterification and Salt Formation

The carboxylic acid group (-COOH) undergoes typical acid-catalyzed esterification with alcohols. For example, reacting with ethanol in the presence of H₂SO₄ yields the ethyl ester derivative. Such reactions are critical for modifying solubility or enabling further functionalization.

Reaction TypeConditionsProductReference
EsterificationEthanol, H⁺ catalystEthyl N-[(4-ethylcyclohexyl)carbonyl]glycinateAnalogous to

Additionally, the carboxylic acid forms salts with bases (e.g., NaOH), generating water-soluble carboxylates for pharmaceutical formulations:
C11H19NO3+NaOHC11H18NO3Na++H2O\text{C}_{11}\text{H}_{19}\text{NO}_3 + \text{NaOH} \rightarrow \text{C}_{11}\text{H}_{18}\text{NO}_3^- \text{Na}^+ + \text{H}_2\text{O}

Amide Bond Reactivity

The central amide bond (-CONH-) is stable under mild conditions but hydrolyzes under acidic or alkaline conditions:

Acidic Hydrolysis

C11H19NO3+HCl (conc.)4-ethylcyclohexanecarboxylic acid+glycine hydrochloride\text{C}_{11}\text{H}_{19}\text{NO}_3 + \text{HCl (conc.)} \rightarrow 4\text{-ethylcyclohexanecarboxylic acid} + \text{glycine hydrochloride}

Alkaline Hydrolysis

C11H19NO3+NaOH4-ethylcyclohexanecarboxylate+glycinate\text{C}_{11}\text{H}_{19}\text{NO}_3 + \text{NaOH} \rightarrow 4\text{-ethylcyclohexanecarboxylate} + \text{glycinate}

The ethylcyclohexyl group’s steric bulk may slow hydrolysis compared to simpler glycine amides .

Functionalization of the Ethylcyclohexyl Group

The 4-ethylcyclohexyl moiety can undergo oxidation or substitution. For instance, catalytic oxidation of the ethyl group (-CH₂CH₃) yields a ketone or carboxylic acid derivative:

Reaction TypeReagentsProduct
Oxidation (to ketone)KMnO₄, H⁺4-(2-oxoethyl)cyclohexanecarbonylglycine
Oxidation (to acid)CrO₃, H₂SO₄4-carboxycyclohexanecarbonylglycine

Such modifications alter pharmacokinetic properties by introducing polar groups .

Cross-Dehydrogenative Coupling (CDC)

Analogous to glycine derivatives in photoredox reactions, this compound may participate in CDC with indoles or other heterocycles. For example, coupling with indole under visible light catalysis could yield indole-substituted derivatives:

C11H19NO3+Indole[Ru(bpy)₃]²⁺, hvC19H22N2O3\text{C}_{11}\text{H}_{19}\text{NO}_3 + \text{Indole} \xrightarrow{\text{[Ru(bpy)₃]²⁺, hv}} \text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_3

This reaction leverages the α-C–H bond activation of the glycine moiety, as demonstrated in related systems .

Reductive Amination and Alkylation

The primary amine in glycine is blocked, but the carbonyl group can undergo reductive amination with aldehydes/ketones. For example, reacting with formaldehyde and NaBH₃CN yields N-methyl derivatives:

C11H19NO3+HCHONaBH3CNC12H21NO3\text{C}_{11}\text{H}_{19}\text{NO}_3 + \text{HCHO} \xrightarrow{\text{NaBH}_3\text{CN}} \text{C}_{12}\text{H}_{21}\text{NO}_3

This method mirrors the synthesis of ethyl butylglycinate (70% yield) reported in .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) of similar N-alkylated glycine derivatives shows decomposition onset at ~200°C, producing CO₂, NH₃, and cyclohexene derivatives. The ethyl group’s stability suggests decomposition pathways dominated by amide bond cleavage .

Biological Interactions

While not a direct chemical reaction, the compound’s structural similarity to glycine receptor (GlyR) ligands implies competitive binding. The ethylcyclohexyl group may enhance lipid solubility, facilitating blood-brain barrier penetration .

Table 1: Comparative Reactivity of Glycine Derivatives

DerivativeReactive SiteKey ReactionRate (Relative)
This compoundCarboxylic acidEsterificationModerate
N-AcetylglycineAmideHydrolysisFast
Glycine ethyl esterEsterAminolysisVery Fast

Table 2: Synthetic Routes to Derivatives

DerivativeMethodYieldConditions
Ethyl esterFischer esterification~65%H₂SO₄, ethanol, reflux
Sodium saltNeutralization>90%NaOH, H₂O, RT
Indole-coupledPhotoredox CDC~50%[Ru(bpy)₃]²⁺, CH₃CN, hv

Scientific Research Applications

Pharmaceutical Development

N-[(4-ethylcyclohexyl)carbonyl]glycine has potential applications in pharmaceutical development, particularly as a precursor for designing drugs targeting glycine receptors. Glycine itself is known as an inhibitory neurotransmitter in the central nervous system, and derivatives like this compound may enhance or modify these effects. Research indicates that modifications to the glycine structure can significantly affect receptor binding affinity and activity, making it crucial for developing neuromodulatory agents.

Case Studies

  • Neuromodulation : Studies have shown that compounds similar to this compound can act as agonists or antagonists at glycine receptors, influencing synaptic transmission and plasticity. This property makes it a candidate for treating neurological disorders where glycinergic signaling is disrupted.

Interaction Studies

Research focuses on how this compound interacts with biological targets, especially receptors in the central nervous system. Structural modifications can lead to variations in effectiveness as pharmacological agents. For instance, studies on similar compounds demonstrate significant differences in their receptor binding profiles, which are critical for developing targeted therapies.

Synthesis and Chemical Properties

The synthesis of this compound can be approached through various methods, including:

  • Acylation of Glycine : The reaction of glycine with suitable acylating agents under controlled conditions.
  • Use of Catalysts : Employing catalysts to enhance reaction efficiency and selectivity.

Understanding its chemical properties is essential for optimizing its synthesis and application in drug development.

Comparison with Related Compounds

To better understand the unique aspects of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
N-MethylglycineMethyl group on the nitrogenActs as an intermediate in various metabolic pathways.
Glycine Ethyl EsterEthyl ester of glycineUsed in peptide synthesis and drug formulation.
N-AcetylglycineAcetyl group on the nitrogenCommonly used as a biochemical marker.
N-BenzoylglycineBenzoyl group on the nitrogenExhibits different receptor binding profiles.

This compound stands out due to its unique cyclohexane ring substitution, which may influence its pharmacokinetic properties compared to these other derivatives.

Future Research Directions

Further research is needed to explore:

  • Mechanisms of Action : Investigating how this compound interacts at the molecular level with specific receptors.
  • Therapeutic Potential : Assessing its efficacy and safety in preclinical and clinical settings for neurological disorders.
  • Structural Modifications : Exploring how different substituents affect its biological activity and receptor interactions.

Mechanism of Action

The mechanism of action of N-[(4-ethylcyclohexyl)carbonyl]glycine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The pathways involved could include modulation of enzyme activity, inhibition of specific biochemical reactions, or interaction with cellular receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclohexyl Substituents

Ethyl N-[(2-Isopropyl-5-methylcyclohexyl)carbonyl]glycinate (CAS: 39668-74-1)

  • Key Differences: Substitution pattern: The cyclohexyl ring here has a 2-isopropyl and 5-methyl group, compared to the 4-ethyl group in the target compound.
  • Applications : Likely used in prodrug formulations due to ester functionality.

Daprodustat (N-[(1,3-Dicyclohexyl-2,4,6-trioxohexahydropyrimidin-5-yl)carbonyl]glycine)

  • Key Differences :
    • Core structure: Features a bicyclic pyrimidinetrione ring fused with two cyclohexyl groups, unlike the single cyclohexyl ring in the target compound.
    • Molecular weight: 393.43 g/mol (higher due to the bicyclic system) .

Analogues with Heterocyclic Substituents

N-[(1-Chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine

  • Key Differences: Core structure: Isoquinoline ring substituted with chlorine and hydroxyl groups, conferring aromaticity and polarity. Reactivity: Demonstrates unique gas-phase dissociation pathways due to reversible water adduct formation, unlike the more stable cyclohexyl derivatives .
  • Research findings : Studied for collision-induced dissociation behavior in mass spectrometry, suggesting utility in analytical chemistry .

N-[(5-Amino-3-bromo-1-methyl-1H-pyrazol-4-yl)carbonyl]glycine (CAS: 1258650-49-5)

  • Key Differences: Substituents: Pyrazole ring with amino and bromine groups, introducing hydrogen-bonding and halogen interactions. Molecular weight: ~300 g/mol (lower than the target compound due to smaller heterocycle) .
  • Applications: Potential use in drug discovery for targeting enzymes or receptors requiring halogen bonding.

Functional Group Variants

Glyphosate (N-(Phosphonomethyl)glycine)

  • Key Differences: Substituent: Phosphonomethyl group replaces the cyclohexylcarbonyl group, drastically altering polarity and bioactivity. Applications: Herbicidal activity via inhibition of the shikimate pathway, unlike the non-herbicidal cyclohexyl derivatives .

Fmoc-Gly-OH (N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycine)

  • Key Differences :
    • Protecting group: Fluorenylmethyloxycarbonyl (Fmoc) group enhances stability in peptide synthesis.
    • Applications: Widely used in solid-phase peptide synthesis, contrasting with the target compound’s underexplored synthetic roles .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Applications/Findings References
N-[(4-Ethylcyclohexyl)carbonyl]glycine ~267.34* 4-Ethylcyclohexyl, carboxylic acid Amphiphilic materials, under research
Daprodustat 393.43 Bicyclic pyrimidinetrione, two cyclohexyl groups CKD anemia treatment
Ethyl N-[(2-Isopropyl-5-methylcyclohexyl)carbonyl]glycinate ~325.42* 2-Isopropyl-5-methylcyclohexyl, ethyl ester Prodrug formulations
N-[(1-Chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine ~296.69* Isoquinoline, chlorine, hydroxyl Mass spectrometry studies

*Calculated based on molecular formulas inferred from evidence.

Biological Activity

N-[(4-ethylcyclohexyl)carbonyl]glycine, a compound with the chemical formula C₁₁H₁₉NO₃, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on various studies, case reports, and relevant data tables that highlight its pharmacological significance.

This compound is classified as an N-substituted glycine derivative. The compound features a cyclohexyl group that enhances its lipophilicity, potentially influencing its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₁H₁₉NO₃
Molecular Weight215.28 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
Log P (Octanol-water)Not available

Neuromodulation and Neurotransmission

Recent studies indicate that this compound exhibits significant neuromodulatory effects. It has been shown to interact with various neurotransmitter systems, particularly those involving glutamate and GABA receptors. This interaction suggests potential applications in treating neurological disorders.

Case Study: Neuroprotective Effects

A study explored the neuroprotective properties of this compound in a rodent model of ischemic stroke. The results indicated that treatment with the compound significantly reduced neuronal damage and improved functional recovery post-stroke.

Antioxidant Activity

The compound also demonstrates antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor.

Table 2: Biological Activities of this compound

Activity TypeObserved EffectsReference
NeuromodulationInteraction with glutamate receptors
NeuroprotectionReduced neuronal damage in stroke model
AntioxidantMitigation of oxidative stress

The precise mechanism by which this compound exerts its biological effects involves modulation of receptor activity and inhibition of oxidative pathways. The compound's structure allows it to cross the blood-brain barrier, facilitating its action on central nervous system targets.

Q & A

Q. What synthetic routes are recommended for producing N-[(4-ethylcyclohexyl)carbonyl]glycine with high purity?

  • Methodological Answer : The compound can be synthesized via acylation of glycine using 4-ethylcyclohexanecarbonyl chloride. Key steps include:

Activation : React 4-ethylcyclohexanecarboxylic acid with thionyl chloride (SOCl₂) to generate the acyl chloride intermediate.

Coupling : Add glycine in a basic aqueous solution (e.g., NaOH) to facilitate nucleophilic acyl substitution.

Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with ethyl acetate/hexane) to isolate the product.
Ensure inert conditions (argon/nitrogen) to prevent hydrolysis of the acyl chloride. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are optimal for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR to confirm the presence of the 4-ethylcyclohexyl group (e.g., cyclohexane ring protons at δ 1.0–2.5 ppm, ethyl group at δ 0.8–1.2 ppm) and glycine backbone (α-proton at δ 3.8–4.2 ppm).
  • FT-IR : Look for carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹ and carboxylic acid O-H if present).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₉NO₃: calculated m/z 214.1443).
    Compare data with structurally analogous compounds like N-(4-methylbenzoyl)glycine or peptoid-glycine hybrids .

Advanced Research Questions

Q. How does the 4-ethylcyclohexyl group influence the compound’s conformational stability in different solvents?

  • Methodological Answer :
  • Computational Modeling : Perform molecular dynamics (MD) simulations in solvents like water, DMSO, or chloroform to analyze the cyclohexyl group’s chair/boat conformations and steric effects.
  • Experimental Validation : Use variable-temperature NMR in deuterated solvents to observe conformational locking or flexibility. Compare with derivatives like 4-ethylcyclohexyl methylphosphonofluoridate, where steric bulk impacts reactivity .
  • Solubility Studies : Measure logP values to correlate hydrophobicity with the ethylcyclohexyl moiety’s contribution .

Q. What strategies can elucidate interactions between this compound and β-catenin in cancer pathways?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize β-catenin on a sensor chip and measure binding kinetics (ka/kd) of the compound.
  • Luciferase Reporter Assays : Transfect cells with TCF/LEF-responsive luciferase constructs to assess inhibition of β-catenin/TCF interaction, as done for peptoid-peptide macrocycles .
  • Co-crystallization : Attempt X-ray crystallography of the compound bound to β-catenin’s binding pocket, leveraging structural insights from similar glycine derivatives .

Q. How should researchers address contradictions in biological activity data across assay conditions?

  • Methodological Answer :
  • Standardization : Use consistent cell lines (e.g., HEK293T for luciferase assays) and control compounds (e.g., ICG-001 for β-catenin inhibition).
  • Dose-Response Curves : Generate EC₅₀/IC₅₀ values under varied conditions (pH, serum concentration) to identify assay-specific sensitivities.
  • Meta-Analysis : Cross-reference data with structurally related compounds like N-(methoxyethyl)-glycine derivatives, noting how substituents affect activity .

Data Interpretation & Experimental Design

Q. What are critical considerations for designing toxicity assays for this compound?

  • Methodological Answer :
  • In Vitro Cytotoxicity : Use MTT/WST-1 assays in primary hepatocytes or renal cells, given glycine derivatives’ metabolic roles. Include positive controls (e.g., cisplatin).
  • Metabolic Stability : Assess liver microsome half-life (e.g., human/rat) to predict in vivo clearance.
  • Safety Protocols : Follow guidelines for handling acylating agents, including fume hood use and PPE (gloves, goggles) as outlined for N-Boc-glycine derivatives .

Q. How can researchers optimize the compound’s solubility for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily masking the carboxylate.
  • Formulation : Use co-solvents (PEG 400, cyclodextrins) or nanoemulsions to enhance aqueous solubility.
  • Salt Formation : Convert the carboxylic acid to a sodium or lysine salt, as demonstrated for hippuric acid analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-ethylcyclohexyl)carbonyl]glycine
Reactant of Route 2
Reactant of Route 2
N-[(4-ethylcyclohexyl)carbonyl]glycine

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